3-Bromo-5-phenylphenol
Overview
Description
3-Bromo-5-phenylphenol is an organic compound with the molecular formula C12H9BrO. It is a derivative of phenol, where a bromine atom is substituted at the third position and a phenyl group at the fifth position of the benzene ring.
Mechanism of Action
Target of Action
Phenolic compounds like 3-bromo-5-phenylphenol are known to interact with various proteins and enzymes due to their ability to form hydrogen bonds .
Mode of Action
It’s known that phenolic compounds can participate in reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, a hydrogen atom is removed from the benzylic position, forming a radical that can further react .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways due to their antioxidant properties .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can protect cells from oxidative stress .
Biochemical Analysis
Biochemical Properties
It is known that brominated phenols can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function .
Cellular Effects
Similar brominated phenols have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-phenylphenol can be synthesized through several methods. One common approach involves the bromination of 5-phenylphenol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to form quinones or reduced to form corresponding alcohols.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Quinones and related compounds.
Reduction Products: Phenolic alcohols.
Scientific Research Applications
3-Bromo-5-phenylphenol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals, including flame retardants and antioxidants
Comparison with Similar Compounds
- 2-Bromophenol
- 4-Bromophenol
- 3,5-Dibromophenol
- 3-Phenylphenol
Comparison: 3-Bromo-5-phenylphenol is unique due to the presence of both a bromine atom and a phenyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. Compared to other bromophenols, it may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
3-bromo-5-phenylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQWHMKUEMXGQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576486 | |
Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136649-31-5 | |
Record name | 5-Bromo[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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